molecular formula C10H5F6NO4 B5111862 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Cat. No. B5111862
M. Wt: 317.14 g/mol
InChI Key: NLZCGWGAAPMOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate, also known as NTFPP, is a compound that has gained attention in the scientific community due to its unique properties and potential applications. NTFPP is a fluorogenic substrate that is commonly used in enzymatic assays to detect the activity of esterases and lipases.

Scientific Research Applications

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been widely used in scientific research as a fluorogenic substrate for the detection of esterase and lipase activity. Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds in various substrates. The hydrolysis of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate by esterases and lipases results in the release of 4-nitrophenol, which has a strong absorbance at 400 nm. Therefore, the activity of esterases and lipases can be easily monitored by measuring the absorbance of 4-nitrophenol using a spectrophotometer.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves the hydrolysis of the ester bond by esterases and lipases. The hydrolysis reaction results in the release of 4-nitrophenol, which has a strong absorbance at 400 nm. The absorbance of 4-nitrophenol can be measured using a spectrophotometer, which allows for the detection of esterase and lipase activity.
Biochemical and physiological effects:
4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate does not have any known biochemical or physiological effects as it is not used in drug formulations. However, the detection of esterase and lipase activity using 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is important in various fields such as clinical diagnostics, food science, and environmental monitoring.

Advantages and Limitations for Lab Experiments

The use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a fluorogenic substrate for the detection of esterase and lipase activity has several advantages. 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has a high molar absorptivity, which allows for the sensitive detection of esterase and lipase activity. Additionally, 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is stable and can be stored for long periods of time without degradation. However, the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate also has some limitations. 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is sensitive to pH and temperature, which can affect the accuracy of the assay results. Furthermore, 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can also be hydrolyzed by non-specific enzymes, which can lead to false positive results.

Future Directions

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has potential applications in various fields such as clinical diagnostics, food science, and environmental monitoring. In the future, researchers can explore the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate in the detection of esterase and lipase activity in different biological samples such as blood, urine, and saliva. Additionally, the development of new fluorogenic substrates based on the structure of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can also be explored to improve the sensitivity and specificity of the assay. Furthermore, the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate in the detection of other enzymes such as proteases and phosphatases can also be investigated.

Synthesis Methods

The synthesis of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves the reaction of 4-nitrophenol with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic anhydride in the presence of a catalyst. The reaction yields 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a yellow crystalline solid with a melting point of 64-66°C. The purity of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be determined by HPLC analysis.

properties

IUPAC Name

(4-nitrophenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO4/c11-9(12,13)7(10(14,15)16)8(18)21-6-3-1-5(2-4-6)17(19)20/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCGWGAAPMOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

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